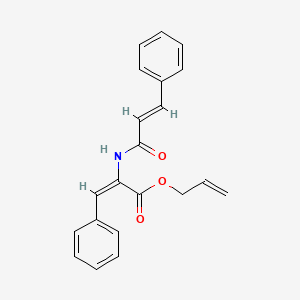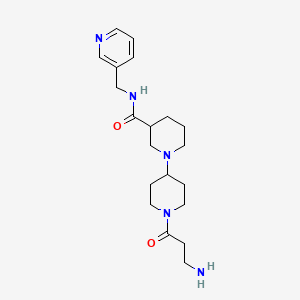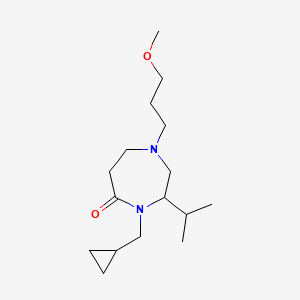![molecular formula C17H17ClN2O2S B5360355 N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5360355.png)
N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide, also known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential application in cancer therapy. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide inhibits the activity of Aurora A kinase by binding to the ATP-binding site of the enzyme. This leads to the destabilization of the kinase domain and prevents its interaction with downstream targets, ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies. It has been tested in a variety of cancer cell lines and has been shown to induce cell cycle arrest and apoptosis in these cells. In addition, this compound has been shown to inhibit tumor growth in mouse models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide is its specificity for Aurora A kinase, which makes it a valuable tool for studying the role of this kinase in cancer. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide. One area of research is the development of more potent and selective inhibitors of Aurora A kinase. Another area of research is the evaluation of this compound in combination with other anticancer agents, such as chemotherapy or radiation therapy. Finally, the potential use of this compound as a diagnostic tool for cancer could also be explored.
Synthesis Methods
The synthesis of N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide involves several steps, including the reaction of 3-aminobenzoic acid with acetic anhydride to form 3-acetylamino benzoic acid. This intermediate is then reacted with 4-chlorothiophenol in the presence of triethylamine to form this compound. The yield of this reaction is approximately 50% and the purity of the final product can be improved through several purification steps.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide has been extensively studied for its potential application in cancer therapy. It has been shown to inhibit the activity of Aurora A kinase, which plays a critical role in cell division and is overexpressed in many types of cancer. Inhibition of Aurora A kinase leads to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy.
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-11(23-16-8-6-13(18)7-9-16)17(22)20-15-5-3-4-14(10-15)19-12(2)21/h3-11H,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEDZMQPPJDJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)NC(=O)C)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360272.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1-ethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B5360286.png)
![4-{[4,5-dimethyl-2-(1H-pyrrol-1-yl)-3-thienyl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5360296.png)
![1,4,7-trimethyl-1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione](/img/structure/B5360303.png)
![7-(3,5-difluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B5360311.png)
![4-{3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}-2-methylbut-3-yn-2-ol](/img/structure/B5360318.png)
![5-{[(4-fluoro-1-naphthyl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5360320.png)
![5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole](/img/structure/B5360322.png)
![N-{1-[2-(4-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5360339.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5360348.png)


![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(4-isopropylpiperazin-1-yl)methyl]piperidin-2-one](/img/structure/B5360373.png)